molecular formula C28H37F3N4OS B2641555 N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide CAS No. 2034495-04-8

N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide

Numéro de catalogue: B2641555
Numéro CAS: 2034495-04-8
Poids moléculaire: 534.69
Clé InChI: ZGVKECDXEHYLJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a bipiperidine moiety, a pyridine ring with a trifluoromethyl group, and a cyclohexanecarboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide typically involves multiple steps, including the formation of the bipiperidine core, the introduction of the thiophene and pyridine rings, and the final coupling with the cyclohexanecarboxamide group. Common synthetic routes may include:

    Formation of the Bipiperidine Core: This can be achieved through a series of cyclization reactions starting from appropriate diamine precursors.

    Introduction of the Thiophene Ring: This step may involve the use of thiophene-2-carbaldehyde in a nucleophilic substitution reaction.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced using a halogenated pyridine derivative in a palladium-catalyzed cross-coupling reaction.

    Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1’-(thiophen-2-ylmethyl)-[1,4’-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide can undergo various chemical reactions,

Activité Biologique

N-(1'-(thiophen-2-ylmethyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide, identified by CAS number 2034495-04-8, is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bipiperidine core substituted with thiophene and pyridine moieties. The trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of neuropharmacology and antiviral applications.

The mechanism of action is primarily linked to its interaction with neurotransmitter receptors. The bipiperidine structure allows it to mimic natural neurotransmitters, facilitating modulation of neuronal signaling pathways. This property is crucial for developing therapeutic agents targeting neurological disorders.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives featuring piperidine and thiophene have shown efficacy against HIV-1 by inhibiting reverse transcriptase (RT) activity. The compound's structural analogs demonstrated EC50 values ranging from 6.02 to 23.9 nmol/L against various HIV strains, suggesting a promising profile for antiviral development .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects and selectivity of the compound against cancer cell lines. For example, related compounds exhibited significant cytotoxicity against MCF-7 (human breast cancer) cells, indicating potential for further investigation into anticancer properties .

Data Table: Biological Activity Summary

Activity Target/Cell Line EC50/IC50 Value Reference
AntiviralHIV-1 Reverse Transcriptase6.02 - 23.9 nmol/L
CytotoxicityMCF-7 (Breast Cancer)Significant vs. Cisplatin
NeuropharmacologyNeuronal ReceptorsModulation observed

Case Study 1: Antiviral Efficacy

A study focused on the antiviral activity of related piperidine derivatives demonstrated that compounds structurally similar to this compound were effective against multiple strains of HIV, suggesting a robust mechanism for combating viral infections through RT inhibition .

Case Study 2: Cancer Cell Line Testing

In another investigation, derivatives were tested for their cytotoxic effects on MCF-7 cells. The results indicated that certain modifications in the chemical structure significantly enhanced their activity compared to standard treatments like cisplatin .

Propriétés

IUPAC Name

N-[1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37F3N4OS/c29-28(30,31)22-8-9-26(32-19-22)35(27(36)21-5-2-1-3-6-21)24-12-16-34(17-13-24)23-10-14-33(15-11-23)20-25-7-4-18-37-25/h4,7-9,18-19,21,23-24H,1-3,5-6,10-17,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVKECDXEHYLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CC4=CC=CS4)C5=NC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.